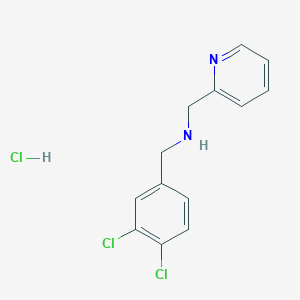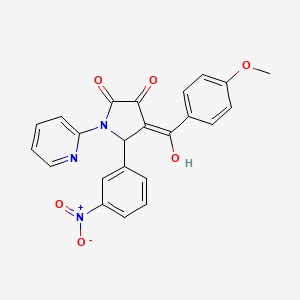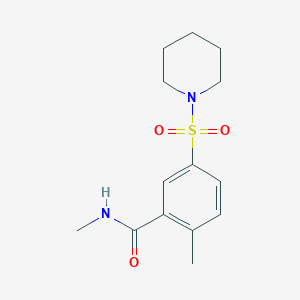![molecular formula C16H21N3O2 B5356212 N,3,3-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5356212.png)
N,3,3-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3,3-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide is a chemical compound that belongs to the class of oxadiazole derivatives. It is commonly referred to as TPOXX and has gained significant attention in recent years due to its potential use in the treatment of various viral infections.
Mecanismo De Acción
TPOXX inhibits the viral DNA replication process by targeting the viral DNA polymerase enzyme. It does this by binding to a specific site on the enzyme, which prevents it from incorporating nucleotides into the growing DNA chain. This results in the termination of the viral DNA replication process, thereby inhibiting viral replication and spread.
Biochemical and Physiological Effects:
TPOXX has been shown to have minimal toxicity in animal studies, indicating its potential as a safe and effective antiviral agent. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 20 hours. TPOXX is primarily metabolized in the liver and excreted in the urine, with no significant accumulation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TPOXX is its potent antiviral activity against poxviruses, which makes it a promising candidate for the treatment of poxvirus infections. However, TPOXX has limited activity against other viral families, which limits its potential use as a broad-spectrum antiviral agent. Additionally, the high cost of production and the need for careful optimization of reaction conditions during synthesis can be a limitation for lab experiments.
Direcciones Futuras
There are several future directions for TPOXX research, including the development of more efficient synthesis methods and the investigation of its potential use in combination with other antiviral agents. Additionally, further studies are needed to determine the safety and efficacy of TPOXX in human clinical trials, which will be critical for its eventual approval as a therapeutic agent.
Conclusion:
In conclusion, TPOXX is a promising antiviral agent with potent activity against poxviruses. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Future research directions include the development of more efficient synthesis methods, investigation of its potential use in combination with other antiviral agents, and clinical trials to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of TPOXX involves the reaction between 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde and 3,3-dimethylbutan-1-amine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of TPOXX as the final product. The synthesis of TPOXX is a multistep process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
TPOXX has been extensively studied for its potential use in the treatment of various viral infections, including poxvirus infections such as monkeypox and smallpox. In vitro studies have shown that TPOXX exhibits potent antiviral activity against poxviruses by inhibiting the viral DNA replication process. Furthermore, TPOXX has been shown to be effective in animal models of poxvirus infection, indicating its potential as a therapeutic agent.
Propiedades
IUPAC Name |
N,3,3-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)10-14(20)19(4)11-13-17-15(18-21-13)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFWSABVEJFTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(C)CC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5356156.png)
![1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5356162.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5356165.png)
![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5356167.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(3-hydroxyazetidin-1-yl)nicotinamide](/img/structure/B5356176.png)
![N-{2-(4-chlorophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-2-furamide](/img/structure/B5356178.png)

![isopropyl 5-(4-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5356187.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)acrylamide](/img/structure/B5356203.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5356211.png)
![5-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B5356215.png)
